Tracheal Relaxation Potency vs. Theophylline
In isolated rat tracheal rings pre-contracted with carbachol (1 µM), compound 1 demonstrated relaxant activity that was quantitatively superior to theophylline, a standard phosphodiesterase (PDE) inhibitor used as a positive control. The target compound achieved 1.5-fold greater activity than theophylline under identical experimental conditions [1]. This direct head-to-head comparison provides a benchmark for procurement decisions, as theophylline is a well-characterized reference compound in airway pharmacology.
| Evidence Dimension | Relaxant activity on carbachol-pre-contracted rat tracheal rings |
|---|---|
| Target Compound Data | 1.5-fold more active than theophylline; EC50 = 96.30 µM (used in interaction studies) |
| Comparator Or Baseline | Theophylline (PDE inhibitor, positive control; concentration range 1.67–550 µM tested) |
| Quantified Difference | 1.5-fold higher relaxant potency compared to theophylline |
| Conditions | Ex vivo isolated rat tracheal rings pre-contracted with carbachol (1 µM); cumulative concentration-response curves |
Why This Matters
This head-to-head potency advantage over a clinically established bronchodilator strengthens the rationale for selecting this compound as a lead scaffold in respiratory drug discovery programs where PDE inhibitor-based therapies serve as the baseline.
- [1] Alemán-Pantitlán S, Millán-Pacheco C, Vázquez MA, Hernández-Borja F, Villalobos-Molina R, Bazán-Perkins B, Estrada-Soto S. Mechanism of Relaxant Action of Ethyl 6-Amino-5-Cyano-2-Methyl-4-(Pyridin-4-Yl)-4H-Pyran-3-Carboxylate Mainly Through Calcium Channel Blockade in Isolated Rat Trachea. Journal of Applied Pharmaceutical Science, 2016; 6(10): 029-036. View Source
